3-amino-N-(methylsulfonyl)propanamide
Description
3-Amino-N-(methylsulfonyl)propanamide is a synthetic compound characterized by a propanamide backbone with a methylsulfonyl (CH₃SO₂-) substituent on the nitrogen atom. This structure confers unique electronic and steric properties, making it relevant in biochemical and pharmaceutical research.
Properties
Molecular Formula |
C4H10N2O3S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-amino-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C4H10N2O3S/c1-10(8,9)6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7) |
InChI Key |
ABLNRCAFRRWOLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a core propanamide structure with the following analogs (Figure 1):
- 3-Amino-N-(3-fluorophenyl)propanamide: Features a 3-fluorophenyl substituent.
- 3-Amino-N-phenylpropanamide: Substituted with a simple phenyl group.
- 3-Amino-N-(4-methylphenyl)propanamide: Contains a 4-methylphenyl group.
The methylsulfonyl group in the target compound is a strong electron-withdrawing moiety, contrasting with the electron-deficient fluorine (3-fluorophenyl) and electron-donating methyl (4-methylphenyl) groups in analogs. These substituents influence enzyme-substrate interactions and downstream detection sensitivity .
Enzymatic Activity and VOC Production
Studies on β-alanyl aminopeptidase substrates reveal critical differences in enzyme-driven volatile organic compound (VOC) production:
Key Findings :
Detection Sensitivity
This makes the fluorophenyl derivative more suitable for diagnostic applications .
Implications for 3-Amino-N-(methylsulfonyl)propanamide
While direct data on the methylsulfonyl variant are absent, its sulfonyl group’s strong electron-withdrawing nature could alter enzyme kinetics. Further studies are needed to compare sulfonyl-containing analogs in similar assays.
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